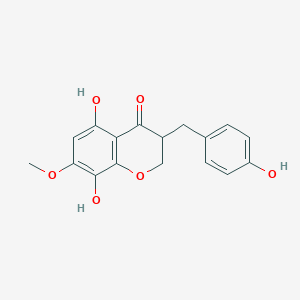
2-((Methoxycarbonyl)amino)-2-methoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Methoxycarbonyl)amino)-2-methoxyacetamide, also known as MEMA, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is soluble in water. MEMA is a versatile compound that has numerous applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2-((Methoxycarbonyl)amino)-2-methoxyacetamide has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of other compounds. For example, 2-((Methoxycarbonyl)amino)-2-methoxyacetamide can be used to synthesize N-acyl-2-aminothiazoles, which have antitumor activity. 2-((Methoxycarbonyl)amino)-2-methoxyacetamide can also be used to synthesize α-amino acid derivatives, which have antibacterial and antifungal activity.
Wirkmechanismus
The mechanism of action of 2-((Methoxycarbonyl)amino)-2-methoxyacetamide is not well understood. However, it is believed that 2-((Methoxycarbonyl)amino)-2-methoxyacetamide acts as a nucleophile, reacting with electrophilic compounds to form covalent bonds. This reaction can lead to the formation of adducts that can modify the biological activity of the target molecule.
Biochemical and Physiological Effects
2-((Methoxycarbonyl)amino)-2-methoxyacetamide has been shown to have a variety of biochemical and physiological effects. For example, 2-((Methoxycarbonyl)amino)-2-methoxyacetamide has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to have antibacterial and antifungal activity. In addition, 2-((Methoxycarbonyl)amino)-2-methoxyacetamide has been shown to have anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-((Methoxycarbonyl)amino)-2-methoxyacetamide in lab experiments is its versatility. 2-((Methoxycarbonyl)amino)-2-methoxyacetamide can be used as a building block to synthesize a wide range of compounds with different biological activities. In addition, 2-((Methoxycarbonyl)amino)-2-methoxyacetamide is relatively easy to synthesize and purify.
One of the limitations of using 2-((Methoxycarbonyl)amino)-2-methoxyacetamide in lab experiments is its reactivity. 2-((Methoxycarbonyl)amino)-2-methoxyacetamide can react with other compounds in the lab, leading to the formation of unwanted byproducts. In addition, 2-((Methoxycarbonyl)amino)-2-methoxyacetamide can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-((Methoxycarbonyl)amino)-2-methoxyacetamide. One potential direction is the synthesis of 2-((Methoxycarbonyl)amino)-2-methoxyacetamide derivatives with improved biological activity. For example, 2-((Methoxycarbonyl)amino)-2-methoxyacetamide derivatives could be synthesized with increased potency against cancer cells or with improved antibacterial activity.
Another potential direction is the development of new synthetic methods for 2-((Methoxycarbonyl)amino)-2-methoxyacetamide. New synthetic methods could make it easier and more efficient to synthesize 2-((Methoxycarbonyl)amino)-2-methoxyacetamide and its derivatives.
Finally, the biological activity of 2-((Methoxycarbonyl)amino)-2-methoxyacetamide could be further studied to better understand its mechanism of action. This could lead to the development of new drugs or therapies that target specific biological pathways.
Synthesemethoden
2-((Methoxycarbonyl)amino)-2-methoxyacetamide can be synthesized using a variety of methods. One of the most commonly used methods is the reaction between 2-amino-2-methoxyacetic acid and methyl chloroformate. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Eigenschaften
CAS-Nummer |
145275-67-8 |
|---|---|
Produktname |
2-((Methoxycarbonyl)amino)-2-methoxyacetamide |
Molekularformel |
C5H10N2O4 |
Molekulargewicht |
162.14 g/mol |
IUPAC-Name |
methyl N-(2-amino-1-methoxy-2-oxoethyl)carbamate |
InChI |
InChI=1S/C5H10N2O4/c1-10-4(3(6)8)7-5(9)11-2/h4H,1-2H3,(H2,6,8)(H,7,9) |
InChI-Schlüssel |
GKKAAYNVEGHRKQ-UHFFFAOYSA-N |
SMILES |
COC(C(=O)N)NC(=O)OC |
Kanonische SMILES |
COC(C(=O)N)NC(=O)OC |
Synonyme |
Carbamic acid, (2-amino-1-methoxy-2-oxoethyl)-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





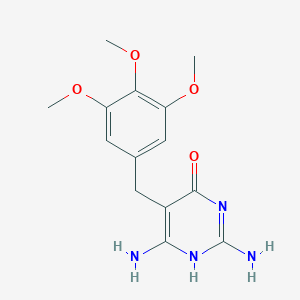

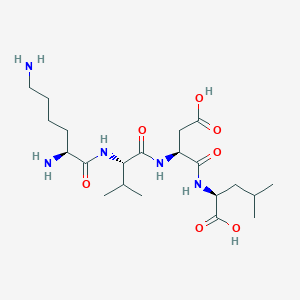
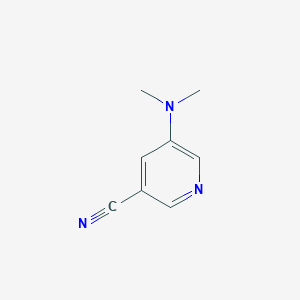



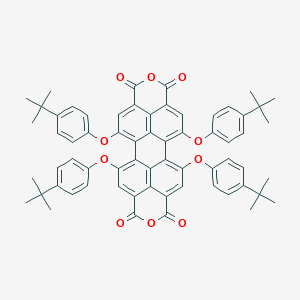
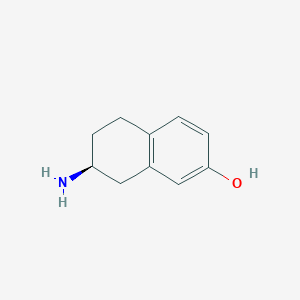
![2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B125623.png)
